

Application Notes and Protocols for BKM120 (Buparlisib) Administration in Animal Models

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Compound of Interest

Compound Name: BKM1644

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These application notes provide a comprehensive overview and detailed protocols for the administration of BKM120 (buparlisib), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in various animal models for preclinical cancer research.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving BKM120 administration in animal models.

Table 1: Dose-Response and Efficacy of BKM120 in Xenograft Models

Animal Model	Cancer Type	BKM120 Dose (mg/kg)	Administration Route	Treatment Schedule	Efficacy Outcome
Nude Mice	Ovarian Cancer (A2780 xenograft)	30, 60, 100	Oral	Daily	Dose-dependent inhibition of pAktser473 and significant tumor growth inhibition.[1][2]
Nude Mice	Glioblastoma (U87MG xenograft)	30, 60	Oral	Daily	Significant antitumor activity and tumor growth inhibition.[1][2]
SCID Mice	Multiple Myeloma (ARP1 xenograft)	5	Oral	Daily	Significantly reduced tumor volume and prolonged survival.[1]
Nude Rats	Glioblastoma (Patient-derived xenograft)	Not specified	Oral	Not specified	Prolonged survival and reduced tumor volumetric increase.[3][4][5]

Nude Mice	Cholangiocarcinoma (CCA inoculated)	10, 30	Oral	Daily for 14 days	Significant suppression of tumor growth. [6] [7]
Nude Mice	Osteosarcoma (SOSP-9607 xenograft)	Not specified	Not specified	Not specified	Suppressed tumor growth. [8]

Table 2: Pharmacokinetic Parameters of BKM120 in Animal Models

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Rat	20 (oral)	Oral	Not specified	Not specified	Not specified	Good oral bioavailability. [4]
Rat	Not specified	Oral	Not specified	Not specified	Not specified	Primarily eliminated by biliary excretion (20-30% renal). [9]
Mouse	60 (oral)	Oral	~1010 (plasma)	~1	Not specified	Good oral bioavailability. [10]
Mouse	Not specified	Not specified	Not specified	Not specified	Not specified	Can penetrate the blood-brain barrier. [11]

Experimental Protocols

Protocol 1: Preparation of BKM120 Formulation for Oral Administration

This protocol describes the preparation of a BKM120 solution suitable for oral gavage in mice and rats.

Materials:

- BKM120 (buparlisib) powder
- N-Methyl-2-pyrrolidone (NMP)
- Polyethylene glycol 300 (PEG300)
- Sterile microcentrifuge tubes
- Sonicator
- Vortex mixer

Procedure:

- Calculate the required amount of BKM120 powder based on the desired final concentration and total volume needed for the study cohort.
- Weigh the BKM120 powder accurately and place it in a sterile microcentrifuge tube.
- Add the required volume of NMP to the tube (typically 10% of the final volume). For example, for a final volume of 1 mL, add 100 μ L of NMP.
- Sonicate the mixture until the BKM120 powder is completely dissolved.[\[4\]](#)
- Add the required volume of PEG300 to the tube (typically 90% of the final volume). For the 1 mL example, add 900 μ L of PEG300.[\[4\]](#)
- Vortex the solution thoroughly to ensure a homogenous mixture.

- The final formulation of BKM120 in NMP/PEG300 (10/90, v/v) is now ready for oral administration.[\[4\]](#)
- Prepare fresh solution for each day of dosing.[\[4\]](#)

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of BKM120 in a subcutaneous xenograft mouse model.

Materials and Animals:

- Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
- Human cancer cell line of interest.
- Cell culture medium and reagents.
- Matrigel® (optional, can enhance tumor take rate).
- BKM120 formulation (prepared as in Protocol 1).
- Vehicle control (e.g., NMP/PEG300).
- Calipers for tumor measurement.
- Animal balance.
- Appropriate caging and husbandry supplies.

Procedure:

- Cell Culture and Implantation:
 - Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained.

- Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel®, at the desired concentration (e.g., 5×10^6 cells in 100 μ L).
- Subcutaneously inject the cell suspension into the flank of each mouse.[12]
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor formation.
 - Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions (length and width) with calipers 2-3 times per week.[12]
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. [12]
 - When the average tumor volume reaches the desired size, randomize the mice into treatment and control groups.
- Treatment Administration:
 - Administer BKM120 or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).
- Monitoring and Endpoints:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Monitor the animals for any signs of toxicity or adverse effects.
 - The study can be terminated when the tumors in the control group reach a predetermined size, or based on other ethical endpoints.
 - At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic Analysis in Rats

This protocol provides a general framework for a pharmacokinetic study of BKM120 in rats.

Materials and Animals:

- Male Wistar rats (or other appropriate strain).
- BKM120 formulation.
- Vehicle control.
- Equipment for blood collection (e.g., syringes, tubes with anticoagulant).
- Centrifuge.
- LC-MS/MS system for bioanalysis.

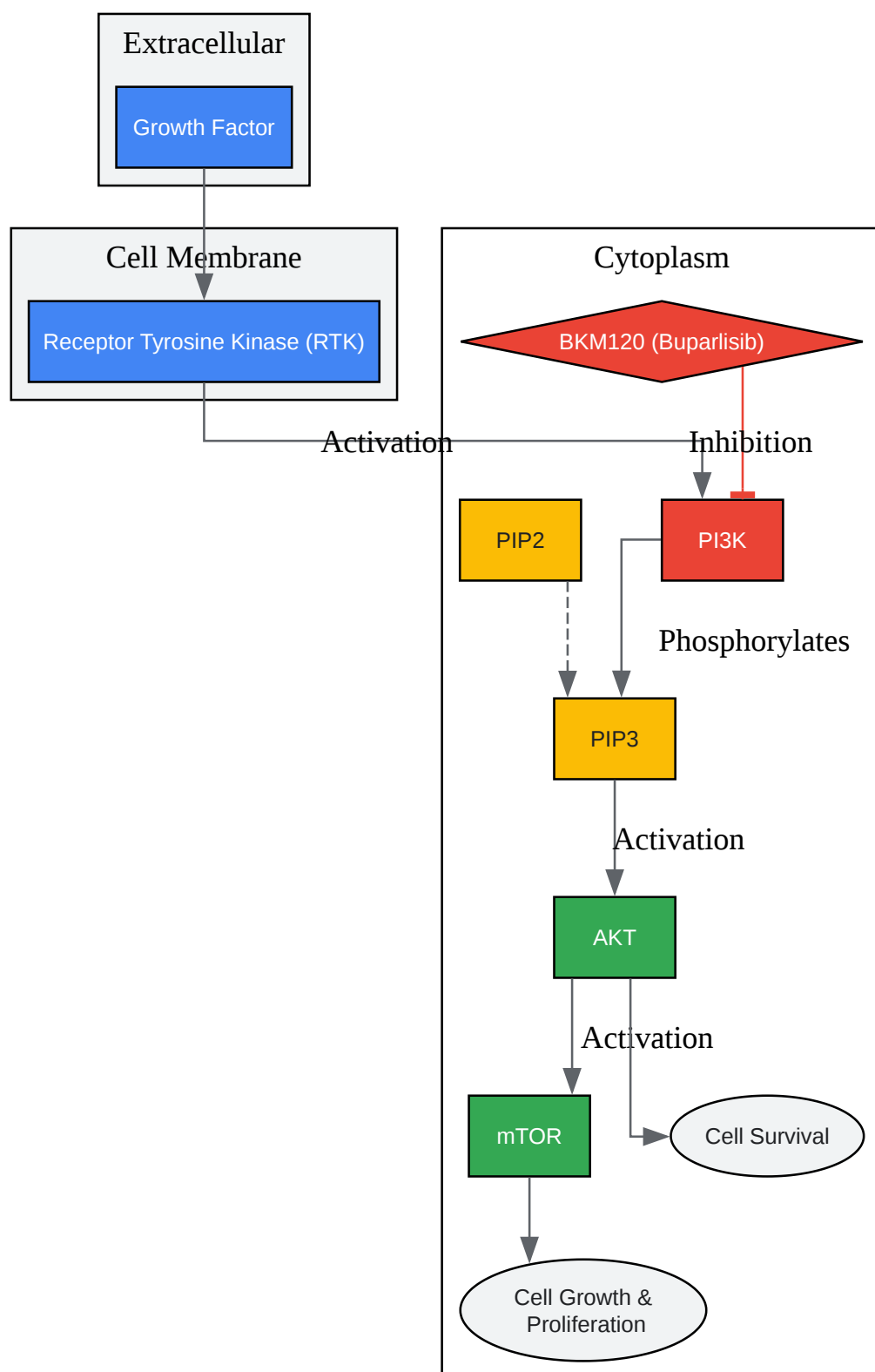
Procedure:

- Dosing:
 - Fast the rats overnight before dosing.
 - Administer a single oral dose of BKM120 at different concentrations to different groups of rats.[\[13\]](#)
- Blood Sampling:
 - Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of BKM120 in the plasma samples using a validated LC-MS/MS method.[\[13\]](#)
- Pharmacokinetic Parameter Calculation:

- Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life using non-compartmental analysis.[\[1\]](#)

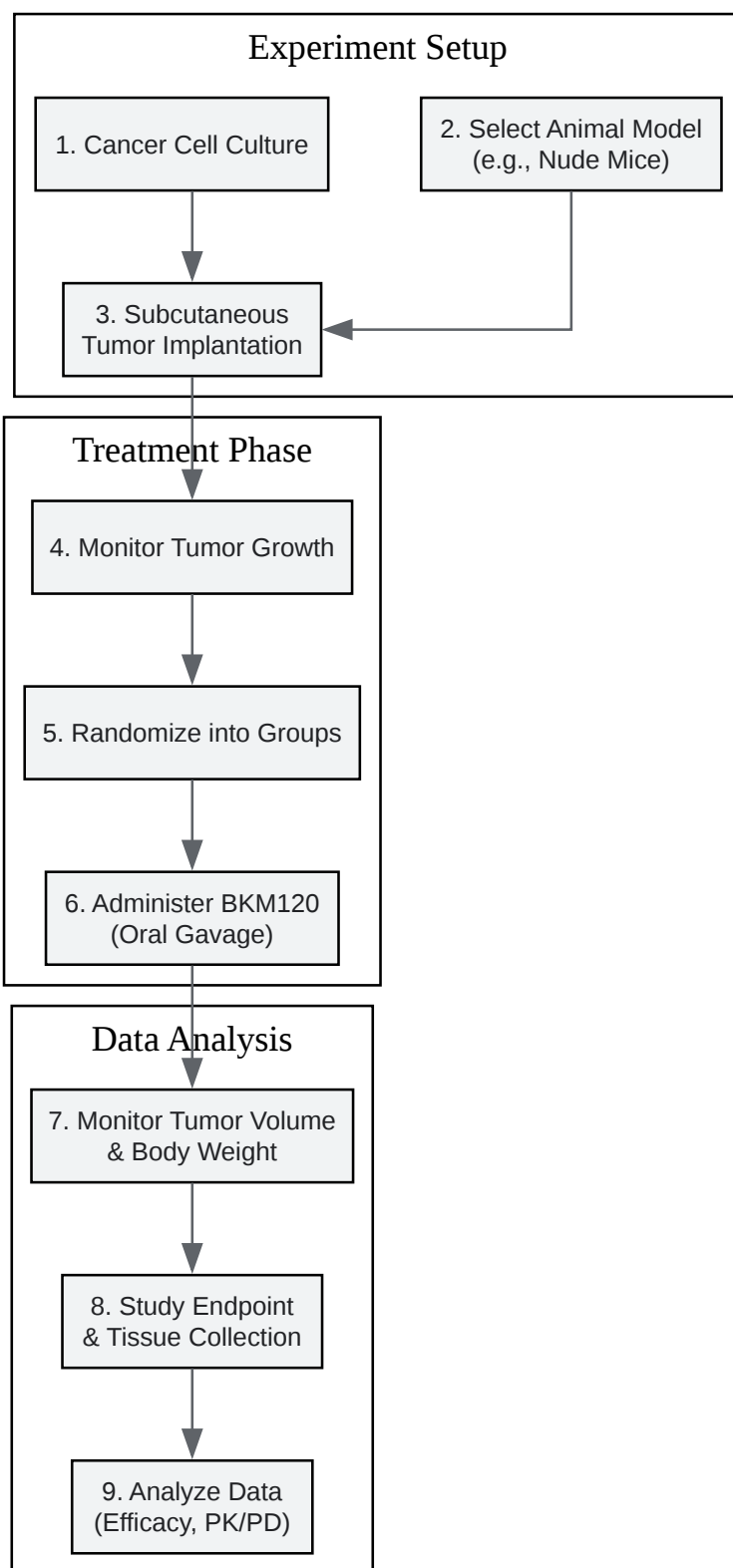
Visualizations

Below are diagrams illustrating the BKM120 signaling pathway and a typical experimental workflow.



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Caption: BKM120 inhibits the PI3K/AKT signaling pathway.



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Caption: Workflow for an in vivo efficacy study of BKM120.

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